N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The systematic IUPAC name is derived through hierarchical identification of the parent structure and substituents:
- Parent structure : Pyridazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents :
- At position 6 : A thioether group (-S-) linked to a 2-((4-ethoxyphenyl)amino)-2-oxoethyl chain. This substituent comprises:
- A sulfur atom bonded to a methylene (-CH2-) group.
- A carbonyl (C=O) adjacent to an amine (-NH-) connected to a 4-ethoxyphenyl group (a benzene ring with an ethoxy (-OCH2CH3) substituent at position 4).
- At position 3 : A thiophene-2-carboxamide group, where the carboxamide (-CONH-) bridges the pyridazine nitrogen to the thiophene ring (a five-membered aromatic ring with one sulfur atom).
- At position 6 : A thioether group (-S-) linked to a 2-((4-ethoxyphenyl)amino)-2-oxoethyl chain. This substituent comprises:
IUPAC Name :
this compound.
Structural Interpretation :
The pyridazine core (C4H4N2) serves as the scaffold, with substituents introducing steric and electronic modifications. The thioether linkage at position 6 enhances sulfur-mediated interactions, while the 4-ethoxyphenyl group contributes hydrophobic and hydrogen-bonding capabilities. The thiophene carboxamide at position 3 adds planar aromaticity and potential π-π stacking interactions.
Molecular Formula and Weight Analysis
Molecular Formula :
C19H20N4O3S2.
Formula Breakdown :
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 19 | 228.25 |
| H | 20 | 20.16 |
| N | 4 | 56.06 |
| O | 3 | 48.00 |
| S | 2 | 64.14 |
Molecular Weight :
228.25 (C) + 20.16 (H) + 56.06 (N) + 48.00 (O) + 64.14 (S) = 416.61 g/mol .
Comparative data from structurally analogous compounds, such as N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (C19H18N4O4S2; MW: 430.5 g/mol), highlights how substituent variations (e.g., ethoxy vs. methoxy groups) influence molecular weight and polarity.
CAS Registry Number and Alternative Naming Conventions
CAS Registry Number :
The specific CAS number for this compound is not explicitly listed in the provided databases. However, closely related analogs, such as N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, are registered under CAS 872993-99-2.
Alternative Names :
- N-[6-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyridazin-3-yl]thiophene-2-carboxamide.
- Thiophene-2-carboxamide, N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-.
- AKOS024620424 (database-specific identifier for structural analogs).
Classification :
- Heterocyclic compound (pyridazine, thiophene).
- Carboxamide derivative.
- Thioether-containing molecule.
Properties
IUPAC Name |
N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-14-7-5-13(6-8-14)20-17(24)12-28-18-10-9-16(22-23-18)21-19(25)15-4-3-11-27-15/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAFAOZKHQDDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring and a thiophene ring, along with a carboxamide functional group. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity and influencing various cellular pathways. The compound may inhibit enzyme activity or interfere with cellular signaling mechanisms, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, studies have shown that certain pyrimidine derivatives demonstrate activity against pathogenic bacteria such as E. coli, S. aureus, and fungi like C. albicans due to specific substituents on the phenyl ring . The presence of the thiourea moiety in similar compounds has also been linked to enhanced antibacterial and antifungal activities .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have been evaluated using the Sulforhodamine B (SRB) assay, which quantifies cell proliferation in response to drug treatment. Compounds with similar structural features have shown efficacy against various cancer cell lines, indicating that this compound may possess similar properties .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on thiouracil derivatives demonstrated significant antibacterial activity against B. subtilis and S. aureus, suggesting that modifications in the compound's structure can lead to enhanced antimicrobial potency .
- Anticancer Potential : Research on related compounds has shown promising results in inhibiting cancer cell proliferation, with some derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
- Enzyme Interaction Studies : The compound has been used as a probe in studies examining enzyme interactions and cellular pathways, providing insights into its potential applications in drug development.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyridazine vs. Pyrimidinone/Thienopyrimidine
The pyridazine core in the target compound distinguishes it from pyrimidinone derivatives like 2d and 2e (), which exhibit nitro and methoxy substituents. Pyridazine’s electron-deficient nature may enhance binding to aromatic receptors compared to pyrimidinone’s resonance-stabilized system. For instance, 2d (C19H16N4O4S) shows a higher yield (83.9%) and melting point (227.6–228.6°C), suggesting greater synthetic accessibility and stability than pyridazine derivatives, which may require optimized conditions .
Thiophene Carboxamide vs. Dihydropyridine/Furan Derivatives
The thiophene carboxamide group contrasts with dihydropyridine cores in compounds like AZ331 (), which incorporate furyl and methoxyphenyl groups. Thiophene’s sulfur atom may improve metabolic stability compared to dihydropyridine’s redox-sensitive scaffold. For example, AZ331 includes a 1,4-dihydropyridine ring, a feature associated with calcium channel modulation, whereas the target compound’s thiophene carboxamide could target kinases or proteases .
Substituent Effects
Ethoxy vs. Methoxy/Nitro Groups
The 4-ethoxyphenyl substituent in the target compound provides moderate electron-donating effects, differing from the nitro groups in 2d (electron-withdrawing) or methoxy groups in 2e . Nitro substituents, as in 2e (C19H16N4O5S), may enhance cytotoxicity but reduce solubility, whereas ethoxy groups could improve membrane permeability .
Thioether Linkage Variations
The thioether bridge in the target compound is structurally analogous to derivatives in , such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide, which feature thienylmethylthio groups. These compounds are designed for anticancer and antiviral applications, implying that the target’s thioether-pyridazine linkage may confer similar biological activity .
Q & A
Q. Optimization :
- Temperature : Maintain 60–80°C during thioether coupling to prevent side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates .
- Purification : Employ column chromatography followed by recrystallization to achieve >95% purity .
Basic: Which analytical techniques are prioritized for structural validation and purity assessment?
- HPLC : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., pyridazine C-H protons at δ 8.5–9.0 ppm; thiophene protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z: [M+H]⁺ calculated for C₁₉H₁₈N₄O₃S₂: 422.08) .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
- Purity verification : Re-test batches with discrepancies using HPLC-MS to rule out degradation products .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase enzymes) .
Advanced: What in silico approaches predict this compound’s mechanism of action and target engagement?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR2) using AutoDock Vina, focusing on hydrogen bonding with the pyridazine N-atom .
- QSAR modeling : Correlate substituent effects (e.g., 4-ethoxy vs. 4-methylphenyl) with IC₅₀ values from public datasets (ChEMBL, PubChem) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
Advanced: What structural modifications enhance pharmacological activity without compromising stability?
- Pyridazine ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to increase target affinity .
- Thiophene moiety : Replace the carboxamide with sulfonamide to improve metabolic stability .
- Linker optimization : Shorten the thioethyl chain to reduce conformational flexibility and enhance bioavailability .
Basic: How do solvent and pH conditions influence compound stability during storage?
- Storage solvents : Use anhydrous DMSO for long-term stability (-20°C; avoid freeze-thaw cycles) .
- pH range : Maintain pH 6–8 in aqueous buffers (e.g., PBS) to prevent hydrolysis of the amide bond .
- Light sensitivity : Store in amber vials to protect the thiophene moiety from photodegradation .
Advanced: What experimental strategies elucidate the compound’s metabolic pathways?
- Microsomal assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .
- Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic cleavage sites .
- CYP inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
